imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium
Description
Imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium is a charged organic compound featuring an iminium group (−C(=NH)−) linked to a carbamimidamide moiety (H2N−C(=NH)−NH−) substituted with a 2-methoxyphenyl ring. The iminium group confers cationic character, while the 2-methoxyphenyl substituent introduces aromaticity and electron-donating effects via the methoxy group.
Properties
Molecular Formula |
C9H14N5O+ |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
diaminomethylidene-[N'-(2-methoxyphenyl)carbamimidoyl]azanium |
InChI |
InChI=1S/C9H13N5O/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)/p+1 |
InChI Key |
QYLVXKQJMSWUHI-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=CC=C1N=C(N)[NH+]=C(N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium typically involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the compound .
Chemical Reactions Analysis
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N'-(4-Bromophenyl)CarbamimidamidoMethanaminium Chloride
- Structure : A biguanide derivative with a 4-bromophenyl substituent and a chloride counterion .
- Comparison :
- Substituent Effects : The 4-bromophenyl group is electron-withdrawing, reducing electron density at the aromatic ring compared to the 2-methoxyphenyl group in the target compound. This difference may alter reactivity in electrophilic substitutions or binding affinities to hydrophobic pockets in proteins.
- Biological Activity : Exhibits antimicrobial properties, likely due to the bromophenyl group enhancing lipophilicity and membrane penetration .
(Z)-N,N'-Bis(2-Methoxyphenyl)(Methylsulfanyl)Methanimidamide Hydroiodide
Alkyl-Guanidine Oligomers (e.g., Compound 4 in )
(9-Hydroxynonyl)ThioMethanaminium Bromide
- Structure: Features a hydroxynonylthio chain attached to the iminium group .
- Comparison: Substituent Effects: The long hydroxynonyl chain introduces hydrophilicity and metabolic liability (e.g., susceptibility to oxidation), contrasting with the metabolically stable 2-methoxyphenyl group. Applications: Likely used in drug delivery systems due to its amphiphilic nature, whereas the target compound may favor targeted interactions .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Substituents | Solubility | Biological Activity | Source |
|---|---|---|---|---|---|
| Imino[N'-(2-Methoxyphenyl)Carbamimidamido]Methanaminium | C9H14N4O+ | 2-Methoxyphenyl, carbamimidamido | Moderate (organic solvents) | Potential antifungal | Synthesis |
| N'-(4-Bromophenyl)CarbamimidamidoMethanaminium Chloride | C8H11BrClN5 | 4-Bromophenyl | Low (aqueous) | Antimicrobial | Literature |
| (Z)-N,N'-Bis(2-Methoxyphenyl)(Methylsulfanyl)Methanimidamide Hydroiodide | C15H16IN3O2S | 2-Methoxyphenyl (bis), methylsulfanyl | High (DMSO) | Not reported | Experimental |
| Alkyl-Guanidine Oligomer (Compound 4) | Complex | Octyl chains | Low (aqueous) | Receptor binding | Synthesis |
| (9-Hydroxynonyl)ThioMethanaminium Bromide | C10H22BrN2OS | 9-Hydroxynonylthio | High (aqueous) | Drug delivery candidate | Literature |
Research Findings and Implications
- Fungal Growth Modulation : highlights that methanaminium derivatives like N3-trimethyl(2-oxiranyl)methanaminium chloride enhance fungal biomass in certain species. The target compound’s iminium group may similarly influence fungal metabolism, but its 2-methoxyphenyl substituent could reduce toxicity compared to simpler quaternary ammonium salts .
- Tautomer Stability: Studies on α-aminoquinolines () suggest that imino tautomers are stabilized by electron-donating groups. The 2-methoxyphenyl group in the target compound likely stabilizes its iminium form, enhancing its chemical reactivity in biological environments .
- Hydrogen-Bonding Capacity : The carbamimidamido group’s NH moieties () enable strong hydrogen bonding, a feature shared with benzimidazole derivatives. This property may facilitate interactions with enzymatic active sites or DNA .
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